molecular formula C11H13ClN2 B2630085 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride CAS No. 2094613-57-5

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride

Cat. No. B2630085
CAS RN: 2094613-57-5
M. Wt: 208.69
InChI Key: WERNGOBENRAFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride, also known as THIQ, is a chemical compound that has been studied for its potential therapeutic properties. THIQ is a derivative of isoquinoline and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Infective Pathogens

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens . They can be used in the development of new drugs and treatments for infectious diseases.

Neurodegenerative Disorders

THIQ compounds have shown potential in the treatment of neurodegenerative disorders . This could lead to advancements in the treatment of diseases such as Alzheimer’s, Parkinson’s, and others.

Medicinal Chemistry

THIQ is an important structural motif of various natural products and therapeutic lead compounds . It’s used in medicinal chemistry for the development of new drugs and therapies.

Alkaloid Precursors

C(1)-substituted derivatives of THIQ can act as precursors for various alkaloids displaying multifarious biological activities . This makes them valuable in the synthesis of complex natural products.

Antineuroinflammatory Agents

N-benzyl THIQs are known to function as antineuroinflammatory agents . They could be used in the development of treatments for neuroinflammatory conditions.

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . They can be used to create chiral molecules, which are important in many areas of chemistry and biology.

properties

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10;/h1-3,13H,4-5,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERNGOBENRAFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride

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